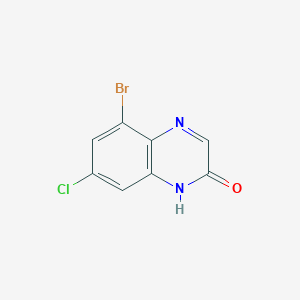

5-Bromo-7-chloro-2(1H)-quinoxalinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

5-bromo-7-chloro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4(10)2-6-8(5)11-3-7(13)12-6/h1-3H,(H,12,13) |

InChI Key |

UCSBJEVQHJWSQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C=N2)Br)Cl |

Origin of Product |

United States |

Significance of Halogenation in Quinoxalinone Derivatives

General Synthetic Routes to Quinoxalin-2(1H)-ones

The construction of the quinoxalin-2(1H)-one core can be achieved through several established synthetic pathways. These methods often involve the cyclization of appropriately substituted o-phenylenediamines with various C2-synthons.

Condensation Reactions with o-Phenylenediamines

A cornerstone in quinoxaline (B1680401) chemistry is the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. sapub.org This versatile approach allows for the introduction of various substituents on the quinoxaline ring. The reaction typically proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent oxidation or rearrangement to yield the quinoxalinone core. The choice of solvent and catalyst, if any, can significantly influence the reaction efficiency and yield. Common condensing partners for o-phenylenediamines include glyoxylic acid and its derivatives, which directly provide the 2(1H)-one functionality.

The general reaction conditions can vary, with some protocols requiring elevated temperatures and acidic or basic catalysts, while others proceed under milder, catalyst-free conditions, sometimes even in aqueous media, aligning with the principles of green chemistry. nih.gov

Chloroacetyl Chloride Method and its Modifications

The use of chloroacetyl chloride as a C2-synthon offers a direct route to the quinoxalin-2(1H)-one skeleton. This method typically involves the acylation of an o-nitroaniline with chloroacetyl chloride, followed by reduction of the nitro group to an amine. The resulting intermediate then undergoes intramolecular cyclization to form the quinoxalinone ring. nih.gov

A significant challenge with this method can be the premature loss of the chloro group during the nitro reduction step. nih.gov To circumvent this, modified procedures have been developed that involve careful selection of the reducing agent and optimization of reaction conditions to preserve the chloroacetyl moiety for the subsequent cyclization. These modifications have enabled the regioselective synthesis of various substituted quinoxalinones in higher yields. nih.gov

Amino Acid (or Amino Acid Ester) Method

Another synthetic strategy involves the reaction of a substituted fluoronitrobenzene with an amino acid or its corresponding ester, such as glycine (B1666218) or ethyl glycinate. This is followed by the reduction of the nitro group and subsequent intramolecular cyclization to afford the quinoxalin-2(1H)-one. This method provides a straightforward way to construct the quinoxalinone core, with the amino acid serving as the source for the C2 and N1 atoms of the heterocyclic ring.

Cyclization Protocols (e.g., Oxidative Amidation–Heterocycloannulation)

More contemporary approaches to quinoxalin-2(1H)-one synthesis involve innovative cyclization protocols. These can include transition-metal-catalyzed reactions or oxidative cyclization strategies. For instance, intramolecular C-H amination reactions of suitable precursors can lead to the formation of the quinoxalinone ring. Oxidative amidation followed by heterocycloannulation represents another modern approach, offering alternative pathways that may provide access to complex quinoxalinone derivatives that are not readily accessible through traditional methods.

Regioselective Synthesis of Halogenated Quinoxalinones

The synthesis of specifically substituted halogenated quinoxalinones, such as the 5,7-disubstituted pattern found in this compound, requires careful control of the regioselectivity of the halogenation and cyclization steps.

Strategies for 5,7-Disubstitution Patterns

Achieving a 5,7-dihalo substitution pattern on the quinoxalin-2(1H)-one ring is a synthetic challenge that hinges on the availability of the appropriately substituted precursor, namely 4-bromo-6-chloro-1,2-phenylenediamine. The synthesis of this key intermediate is paramount.

A plausible synthetic route commences with a commercially available aniline (B41778) derivative. For instance, starting with 2-chloroaniline, a regioselective bromination can be carried out to introduce a bromine atom at the para position relative to the amino group, yielding 4-bromo-2-chloroaniline. guidechem.com Subsequent nitration of this intermediate would be directed by the existing substituents to introduce a nitro group ortho to the amino group, leading to 1-amino-4-bromo-2-chloro-6-nitrobenzene. Finally, reduction of the nitro group would afford the desired 4-bromo-6-chloro-1,2-phenylenediamine.

Alternatively, one could start with o-phenylenediamine (B120857) and perform a regioselective bromination. The protection of the amino groups, for example, through acetylation to form diacetyl-o-phenylenediamine, can direct the bromination to the desired position. Subsequent hydrolysis of the acetyl groups would yield 4-bromo-1,2-phenylenediamine. patsnap.comprepchem.comgoogle.com The next critical step would be the regioselective introduction of a chlorine atom at the position corresponding to the eventual C7 of the quinoxalinone. This can be challenging due to the activating nature of the amino groups.

Once the 4-bromo-6-chloro-1,2-phenylenediamine is obtained, it can be subjected to one of the general synthetic routes described in section 2.1. For example, condensation with a suitable C2-synthon like ethyl chloroacetate (B1199739) or glyoxylic acid would lead to the formation of the this compound ring system. prepchem.com The reaction conditions would need to be optimized to ensure efficient cyclization and to avoid potential side reactions.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Structure | Role |

| o-Phenylenediamine | Starting material for precursor synthesis | |

| 2-Chloroaniline | Starting material for precursor synthesis | |

| 4-Bromo-2-chloroaniline | Intermediate | |

| 4-Bromo-1,2-phenylenediamine | Intermediate | |

| 4-Bromo-6-chloro-1,2-phenylenediamine | Key precursor | |

| Chloroacetyl chloride | C2-synthon | |

| Ethyl chloroacetate | C2-synthon | |

| Glyoxylic acid | C2-synthon |

Control of Regioselectivity in Cyclization Reactions

The regioselectivity in the synthesis of substituted quinoxalinones is fundamentally dictated by the substitution pattern of the starting materials, typically an ortho-phenylenediamine derivative and a 1,2-dicarbonyl compound or its equivalent. The precise placement of substituents on the resulting quinoxalinone ring is a direct consequence of the arrangement of functional groups on the precursors.

For the synthesis of asymmetrically substituted quinoxalinones, the reaction between a non-symmetrical ortho-phenylenediamine and an unsymmetrical α-keto acid or ester can potentially lead to a mixture of regioisomers. The control of regioselectivity in such cyclization reactions is a critical aspect of the synthetic strategy. Factors that can influence the regiochemical outcome include the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions such as the choice of solvent and catalyst. In some cases, a specific isomer may be favored due to the differential reactivity of the two amino groups of the ortho-phenylenediamine or the two carbonyl groups of the dicarbonyl compound.

Specific Synthetic Pathways to this compound

The synthesis of the specifically di-halogenated this compound is not extensively documented in readily available literature, necessitating the adaptation of established methodologies for quinoxalinone synthesis.

Adaptations of Established Methodologies for Specific Halogenation Patterns

A plausible synthetic route to this compound involves the condensation of a specifically substituted ortho-phenylenediamine with a suitable two-carbon synthon, such as glyoxylic acid or its derivatives. The key to obtaining the desired product lies in the synthesis of the precursor, 4-bromo-6-chloro-1,2-diaminobenzene.

One established method for creating the quinoxalinone core involves the reductive cyclization of dinitrobenzene derivatives. For instance, starting with 1,5-difluoro-2,4-dinitrobenzene, sequential nucleophilic substitution with amines or amino acids, followed by reduction of the nitro groups, leads to the formation of the quinoxalinone ring. nih.gov By analogy, a suitably substituted dinitrobenzene, such as 1-bromo-3-chloro-4,5-dinitrobenzene, could serve as a precursor. Reduction of the nitro groups would yield the corresponding ortho-phenylenediamine, which could then be cyclized to form the desired this compound.

Novel Approaches for the Synthesis of this compound

While adaptations of existing methods provide a logical pathway, novel synthetic strategies could offer more efficient or versatile routes. One such approach could involve the direct halogenation of a pre-formed quinoxalinone scaffold. However, controlling the regioselectivity of electrophilic halogenation on the benzene (B151609) ring of the quinoxalinone can be challenging and may lead to a mixture of products.

A more controlled approach would be a multi-step synthesis starting from a commercially available, appropriately substituted aniline. For example, starting with 4-bromo-2-chloroaniline, a sequence of nitration, reduction, and cyclization could potentially yield the target molecule. The regioselectivity of the nitration step would be crucial in determining the final substitution pattern.

Functionalization and Derivatization Strategies for this compound Scaffold

The presence of two distinct halogen atoms on the benzene ring of this compound, along with the reactive C3 position of the quinoxalinone core, offers multiple avenues for further functionalization and derivatization.

Nucleophilic Substitution Reactions on Halogenated Positions

The halogen atoms at the C5 and C7 positions of the quinoxalinone ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing nature of the heterocyclic ring system. The differential reactivity of the bromine and chlorine atoms can potentially allow for selective substitution. Generally, in SNAr reactions, the carbon-bromine bond is more labile than the carbon-chlorine bond, suggesting that nucleophilic attack might preferentially occur at the C5 position.

This selective reactivity can be exploited to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C5 position while leaving the C7-chloro substituent intact. Subsequent, more forcing reaction conditions could then be employed to substitute the chlorine atom, allowing for the stepwise introduction of two different functional groups onto the benzene portion of the molecule.

Radical Functionalization Techniques

In addition to nucleophilic substitution, the quinoxalinone scaffold is amenable to radical functionalization, primarily at the C3 position. A variety of radical-based methods have been developed for the C-H functionalization of quinoxalin-2(1H)-ones. These methods often involve the generation of a radical species that adds to the electron-deficient C3 position of the quinoxalinone ring.

While the halogen substituents at C5 and C7 are less likely to be directly involved in the initial radical attack, their electronic influence on the quinoxalinone ring system can modulate the reactivity of the C3 position. Furthermore, the presence of these halogens opens up the possibility of subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups, respectively. This dual approach of initial radical functionalization at C3 followed by cross-coupling at the halogenated positions provides a powerful strategy for the extensive diversification of the this compound scaffold.

Introduction of Spiro and Fused Heterocyclic Systems

The introduction of additional ring systems onto the this compound framework to create spiro or fused heterocycles typically requires preliminary activation of the core structure. The lactam functionality and the unsubstituted C3-position necessitate a sequential approach for these transformations.

Fused Heterocyclic Systems:

A common strategy to build fused heterocyclic rings, such as the medicinally relevant nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxaline system, involves the conversion of the quinoxalinone into a more reactive intermediate. The process generally follows a two-step sequence: chlorination followed by cyclocondensation.

Activation via Chlorination: The carbonyl group at the C-2 position is first converted into a more reactive leaving group, typically a chloro group. This is achieved by treating the this compound with a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction transforms the lactam into the highly reactive 2-chloro-5-bromo-7-chloroquinoxaline intermediate. This type of transformation is a standard procedure for analogous heterocyclic systems, such as the conversion of hydroxyquinolines to chloroquinolines. chemicalbook.com

Annulation/Cyclocondensation: The resulting 2-chloro intermediate can then undergo nucleophilic substitution with a binucleophile. For instance, reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) displaces the chloro group to form a 2-hydrazinyl intermediate, which spontaneously cyclizes to afford the fused triazole ring, yielding the 6-bromo-8-chloro- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one skeleton.

| Step | Reaction Type | Starting Material | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Chlorination | This compound | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | 2-Chloro-5-bromo-7-chloroquinoxaline |

| 2 | Cyclocondensation | 2-Chloro-5-bromo-7-chloroquinoxaline | Hydrazine hydrate (H₂NNH₂) | 6-Bromo-8-chloro- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]quinoxalin-4(5H)-one |

Spiro Heterocyclic Systems:

The synthesis of spiro-quinoxalinone derivatives typically involves cycloaddition or condensation reactions at the C3-position of the quinoxalinone ring. Since the parent compound, this compound, is unsubstituted at this position, a preliminary C3-functionalization step is a prerequisite. Methodologies such as photocatalyst-free C3-alkylation or acylation could be employed to install a suitable group at this position. nih.govorganic-chemistry.org Once functionalized, established methods for creating spiro-heterocyclic frameworks, such as 1,3-dipolar cycloaddition reactions, could be applied.

Modification of Carbonyl and Nitrogen Positions

The carbonyl (C=O) and amide (N-H) groups of the this compound core are primary sites for chemical modification to generate diverse analogues.

Modification of the Nitrogen Position:

The amide nitrogen (N-1) can be readily functionalized through N-alkylation or N-acylation reactions.

N-Alkylation: This is typically achieved by treating the quinoxalinone with an alkyl halide in the presence of a weak base. For example, reacting this compound with reagents like methyl iodide or ethyl chloroacetate in a polar aprotic solvent such as dimethylformamide (DMF), with potassium carbonate (K₂CO₃) as the base, would yield the corresponding N-1 alkylated derivatives. This is a general and widely applicable method for this class of compounds. rsc.org

Modification of the Carbonyl Position:

The C-2 carbonyl group can be transformed into other functional groups, significantly altering the electronic and steric properties of the molecule.

Thionation (Conversion to C=S): The carbonyl group can be converted to a thiocarbonyl group to yield the corresponding 5-bromo-7-chloro-2(1H)-quinoxalinethione. This transformation is commonly carried out by heating the quinoxalinone with a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent in an inert solvent like pyridine (B92270) or toluene. The conversion of quinoxaline-2,3(1H,4H)-dione to the corresponding dithione using P₂S₅ demonstrates the feasibility of this reaction. nih.gov

Chlorination (Conversion to C-Cl): As discussed in the synthesis of fused systems (Section 2.4.3), the conversion of the C-2 carbonyl to a chloro group is a pivotal modification. This reaction, using reagents like POCl₃, not only modifies the carbonyl position but also activates the molecule for subsequent nucleophilic substitution reactions, making 2-chloro-5-bromo-7-chloroquinoxaline a versatile synthetic intermediate. chemicalbook.com Recently, photoredox-catalyzed methods using chloroform (B151607) (CHCl₃) as the chlorine source have also been developed for the chlorination of the quinoxalinone skeleton. rsc.org

| Position | Reaction Type | Typical Reagents | Solvent | Product Type |

|---|---|---|---|---|

| N-1 | Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃ | DMF | 1-Alkyl-5-bromo-7-chloro-2(1H)-quinoxalinone |

| C-2 | Thionation | Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent | Pyridine/Toluene | 5-Bromo-7-chloro-2(1H)-quinoxalinethione |

| C-2 | Chlorination | Phosphorus oxychloride (POCl₃) | Neat or inert solvent | 2-Chloro-5-bromo-7-chloroquinoxaline |

Structure Activity Relationship Sar and Structural Elucidation Studies of 5 Bromo 7 Chloro 2 1h Quinoxalinone

Influence of Halogen Substituents (Bromine and Chlorine at 5,7-positions) on Bioactivity

The presence and position of halogen atoms, specifically bromine at the C5 position and chlorine at the C7 position of the quinoxalinone ring, are fundamental to the molecule's bioactivity. These substituents exert profound electronic and steric effects that dictate molecular recognition and binding affinity.

Electronic and Steric Effects of Halogens on Molecular Interactions

The bioactivity of halogenated quinoxalinones is heavily influenced by the electronic and steric properties of the halogen substituents. nih.gov Halogens like bromine and chlorine are highly electronegative and function as electron-withdrawing groups, which can create localized electron-deficient sites within the molecule. nih.gov This modification of the electronic landscape affects how the compound interacts with its biological targets. nih.gov

Electronic Effects: The electron-withdrawing nature of bromine and chlorine atoms impacts the aromatic system of the quinoxalinone core. This effect can lower the pKa of nitrogen atoms within the ring system, influencing the molecule's ionization state at physiological pH. researchgate.net The capacity of the substituent at the 7-position to withdraw electrons has been shown to correlate with the inhibitory activity of related quinoline (B57606) compounds. researchgate.net Furthermore, halogens can form "halogen bonds," a type of non-covalent interaction where the electropositive region on the halogen (known as a σ-hole) interacts with a Lewis base. nih.govresearchgate.net The strength of these interactions can be modulated by the specific halogen and its surrounding chemical environment, potentially enhancing binding affinity to target proteins. researchgate.net Studies on related non-fullerene acceptors (NFAs) show that bromine substitution on the central core can optimize electron properties and lead to enhanced intermolecular interactions. rsc.org

Positional Isomerism and Activity Modulation

The specific placement of halogen substituents on the quinoxalinone ring is a key determinant of biological activity. Shifting the positions of the bromine and chlorine atoms can lead to different isomers with distinct pharmacological profiles.

Studies on related quinoxaline-based ligands for serotonin (B10506) receptors (5-HT3A and 5-HT3AB) demonstrate the importance of halogen positioning. For example, the addition of chlorine atoms at the R3 position, such as in 6-chloro or 6,7-dichloro substituted compounds, resulted in significantly different binding affinities for the 5-HT3A receptor compared to the unsubstituted parent compound. nih.gov Specifically, while the parent compound showed high affinity, the addition of chlorine at the 6- and 7-positions led to a decrease in affinity. nih.gov

Impact of Substitutions at Other Quinoxalinone Ring Positions (e.g., C2, C3, N1, N4)

Beyond the halogenation pattern on the benzene (B151609) ring portion, modifications at other positions of the quinoxalinone core, such as the pyrazinone ring, are crucial for tuning the molecule's properties and biological activity.

Alkyl and Acyl Group Transformations

Introducing alkyl and acyl groups at various positions of the quinoxalinone ring can significantly alter its bioactivity.

N-Substitutions: Modifications at the N1 and N4 positions are common strategies in quinoxalinone chemistry. For instance, the introduction of various N-substituted functional groups on the quinolin-2(1H)-one core, including propyl, allyl, benzyl, and propynyl (B12738560) groups, has been shown to be compatible with C3-acylation reactions, yielding products in excellent yields. rsc.org In studies of anticonvulsant agents, a series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their antagonism of the AMPA receptor. researchgate.net

C-Substitutions: The C2 and C3 positions also offer valuable sites for modification. A mechanochemical method has been developed for the C-H acylation at the C3 position of quinoxalin-2(1H)-ones. rsc.org This allows for the introduction of a wide range of acyl groups, and the reaction is tolerant of existing substituents on the quinoxalinone core, including methyl, fluoro, chloro, and bromo groups. rsc.org SAR studies on some anticancer quinoxalines have shown that the nature of the linker at the C2 position is important; an NH-CO linker was found to increase activity, whereas aliphatic linkers led to a decrease. mdpi.com

Table 2: Effect of Alkyl and Acyl Substitutions on Quinoxalinone Derivatives

| Position of Substitution | Type of Group | Example | Reported Outcome/Application |

|---|---|---|---|

| N1 | Alkyl (Propyl, Allyl, Benzyl) | N1-propyl-quinoxalin-2(1H)-one | Compatible with further C3-acylation, allowing for diverse derivatives. rsc.org |

| C3 | Acyl | 3-Acyl-quinoxalin-2(1H)-ones | Synthesized in excellent yields, with potential applications in drug development. rsc.org |

| C2 | Linker with Acyl | NH-CO linker | Increased anticancer activity in certain derivatives. mdpi.com |

| N4 | Acyl | 4-Acetyl group | Investigated for anticonvulsant activity via AMPA-receptor antagonism. researchgate.net |

Role of Spacer Groups and Terminal Moieties

Spacer groups, or linkers, are often incorporated into the design of bioactive molecules to connect the core scaffold to a terminal functional group. These spacers can provide flexibility, allowing the terminal moiety to adopt an optimal orientation for interacting with a biological target. researchgate.net The length and composition of the spacer are critical variables that can significantly impact the compound's activity. researchgate.net

In the broader context of drug design, dimerization strategies, where two pharmacophores are connected by a linker, have proven effective. nih.gov For quinoxalinone derivatives, a spacer could be attached at the N1 or C3 position, leading to a terminal group that could confer additional binding interactions or alter the molecule's solubility and pharmacokinetic properties. For example, linking the quinoxalinone core to moieties like urea, benzhydryl, or hydroxamic acid via a flexible spacer could impart new or enhanced biological activities, a strategy that has been successful for other heterocyclic compounds like primaquine. nih.gov The spacer serves to separate the core from the terminal group, allowing each to interact independently and effectively. researchgate.net

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and conformational flexibility of 5-Bromo-7-chloro-2(1H)-quinoxalinone are critical to its biological function. Conformational analysis aims to identify the most stable low-energy shapes (conformers) that the molecule can adopt.

For cyclic systems, certain conformations are preferred. While specific conformational analysis of this compound is not detailed in the provided results, studies on analogous molecules like 5-bromo-5-nitro-1,3-dioxane (B1667936) show that the potential energy surface can have multiple minima, corresponding to different chair and twist conformers. researchgate.net The global minimum represents the most stable and populated conformation. researchgate.net

Stereochemical factors, particularly how substituents are arranged in space, directly influence molecular interactions. Research on related quinoxaline (B1680401) structures has shown that the presence of a bromine atom can promote tight molecular stacking and a favorable orientation for efficient 3D carrier transport. rsc.org This highlights that the specific stereochemistry imparted by the bulky and polarizable bromine atom can enforce a conformation that is beneficial for intermolecular interactions, such as π–π stacking. rsc.org Such stacking is also a key interaction in many protein-ligand binding events. Therefore, the rigid structure of the quinoxalinone ring, combined with the specific steric and electronic influences of the 5-bromo and 7-chloro substituents, dictates a preferred three-dimensional shape that is optimized for binding to its specific biological target.

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation

The unequivocal structural elucidation of novel heterocyclic compounds is paramount to understanding their chemical behavior and potential applications. For this compound, a combination of advanced spectroscopic and crystallographic techniques is employed to confirm its molecular architecture, substitution pattern, and solid-state conformation. These methods provide complementary information, from atomic connectivity to the three-dimensional arrangement of molecules in a crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring and the nitrogen heteroatom. The aromatic region would feature two doublets, representing the protons at the C6 and C8 positions. Due to the anisotropic effects of the surrounding substituents, these protons would resonate at different chemical shifts. The N1-H proton of the lactam ring typically appears as a broad singlet in the downfield region of the spectrum, often exchangeable with D₂O. The expected chemical shifts are influenced by the electron-withdrawing nature of the halogen and carbonyl groups. For a closely related compound, 7-Bromo-3-chloro-1-methylquinoxalin-2(1H)-one, the aromatic protons appear at δ 7.78 (d, J = 2.2 Hz, 1H) and 7.54 (dd, J = 8.9, 2.2 Hz, 1H). rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon (C2) of the lactam moiety is expected to resonate significantly downfield, typically in the range of 150-160 ppm. nih.gov Carbons directly bonded to the electronegative bromine (C5) and chlorine (C7) atoms will also have characteristic chemical shifts. The remaining signals correspond to the other carbons of the quinoxalinone bicyclic system. For instance, in 7-Bromo-3-chloro-1-methylquinoxalin-2(1H)-one, key carbon signals are observed at δ 151.36, 150.29, 132.09, 131.95, 131.07, 129.87, 128.95, and 115.09. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Multiplicity | Predicted Chemical Shift (δ ppm) | Assignment |

| ~12.5 | Broad Singlet (s) | ~154 | C=O |

| ~7.8 - 8.0 | Doublet (d) | ~140 | C-Cl |

| ~7.6 - 7.8 | Doublet (d) | ~135 | C4a |

| ~132 | C8a | ||

| ~130 | C-H | ||

| ~128 | C-H | ||

| ~120 | C-Br | ||

| ~118 | C3 |

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) is expected in the region of 1670–1680 cm⁻¹. nih.gov A broad band in the range of 3100–3300 cm⁻¹ would indicate the N-H stretching vibration. nih.gov Additionally, absorptions corresponding to the aromatic C=C and C=N stretching vibrations would be observed in the 1400–1620 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (lactam) | Stretching | 1670 - 1680 |

| C=N / C=C | Stretching | 1400 - 1620 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. Due to the presence of both bromine and chlorine, the mass spectrum of this compound will exhibit a highly characteristic isotopic pattern for the molecular ion peak.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). libretexts.orglibretexts.org This results in a cluster of peaks for the molecular ion (M⁺). The most prominent peaks would be:

M⁺: Containing ⁷⁹Br and ³⁵Cl

[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

[M+4]⁺: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these M, M+2, and M+4 peaks are expected to be in an approximate ratio of 3:4:1, which is a definitive signature for a molecule containing one bromine and one chlorine atom. docbrown.info This unique pattern provides powerful evidence for the presence of both halogens in the structure.

Table 3: Predicted Mass Spectrometry Isotopic Pattern

| Ion | Isotopic Composition | Expected m/z | Predicted Relative Intensity |

| M⁺ | C₈H₄⁷⁹Br³⁵ClN₂O | 258 | ~76% |

| [M+2]⁺ | C₈H₄⁸¹Br³⁵ClN₂O / C₈H₄⁷⁹Br³⁷ClN₂O | 260 | 100% |

| [M+4]⁺ | C₈H₄⁸¹Br³⁷ClN₂O | 262 | ~24% |

Note: m/z values calculated using the most abundant isotopes. Intensities are predicted based on natural isotopic abundances.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for structural determination, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity and the substitution pattern of the bromo and chloro atoms on the benzene ring.

The analysis would be expected to show that the quinoxalinone ring system is largely planar. nih.gov In the crystal lattice, molecules would likely be arranged in stacks, stabilized by intermolecular interactions. These interactions could include π–π stacking between the aromatic rings of adjacent molecules and hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming extended supramolecular chains or sheets. nih.govresearchgate.net

Preclinical Biological Activities and Mechanistic Investigations of 5 Bromo 7 Chloro 2 1h Quinoxalinone and Its Analogues

Anticancer and Antitumor Potentials

The quinoxaline (B1680401) scaffold is a prominent heterocyclic structure that has garnered considerable scientific attention for its potential as a source of novel anticancer agents. Analogues of 5-Bromo-7-chloro-2(1H)-quinoxalinone, featuring halogen substitutions, have been a particular focus of research, demonstrating a variety of antitumor activities through several mechanisms of action.

In Vitro Cytotoxicity against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. These studies have consistently shown that substitutions on the quinoxaline ring, particularly with halogen atoms like bromine and chlorine, can lead to potent anticancer activity.

Derivatives of 6-bromo-2,3-dicloroquinoxaline have been synthesized and evaluated for their anticancer properties. nih.gov For instance, novel tetrazolo[1,5-a]quinoxaline (B8696438) derivatives synthesized from a 6-bromo-2-chloro-3-hydrazinylquinoxaline intermediate have shown high inhibitory effects against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). nih.gov Notably, these compounds were found to be more effective than the reference drug doxorubicin (B1662922) and were non-cytotoxic to normal fibroblast cells (WI 38), suggesting a favorable selectivity profile. nih.gov

The following table summarizes the cytotoxic activity of some bromo-substituted quinoxaline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Tetrazolo[1,5-a]quinoxaline derivative | MCF-7 | Highly Active | nih.gov |

| NCI-H460 | Highly Active | nih.gov | |

| SF-268 | Highly Active | nih.gov | |

| WI 38 (Normal Cells) | >100 | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for anticancer drugs. mdpi.com Certain quinoxaline derivatives have been identified as inhibitors of this enzyme. Chloroquinoxaline sulfonamide (CQS), for example, has been shown to be a poison for both topoisomerase IIα and topoisomerase IIβ. nih.gov This dual activity is significant as it can contribute to a broader spectrum of anticancer efficacy. The inhibitory action of CQS was found to be dependent on the protein denaturant used in the assay, highlighting important methodological considerations in the study of these compounds. nih.gov While direct studies on this compound are not available, the activity of other chloro-substituted quinoxalines suggests that this class of compounds warrants investigation for topoisomerase II inhibition.

Anti-proliferative Activity and Mechanisms

Beyond direct cytotoxicity, quinoxaline derivatives have been shown to exert anti-proliferative effects through various cellular mechanisms. Studies on highly brominated quinolines have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov For example, certain bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) derivatives have been shown to induce apoptosis in C6 (rat glioblastoma), HT29 (human adenocarcinoma), and HeLa (human cervical cancer) cell lines. nih.gov The molecular hybridization of quinoline (B57606) with a chalcone (B49325) moiety has also been explored, with some hybrids showing the ability to inhibit tubulin polymerization, a key process in cell division.

Hypoxia-Selective Cytotoxicity

Solid tumors often contain regions of low oxygen, or hypoxia, which can render them resistant to conventional cancer therapies. nih.govnih.gov Hypoxia-selective cytotoxins are compounds that are more toxic to cells in hypoxic conditions than in well-oxygenated (normoxic) conditions. Quinoxaline 1,4-di-N-oxides have emerged as a promising class of such agents. nih.govnih.gov

The selective cytotoxicity of these compounds is influenced by the substituents on the quinoxaline ring. For instance, 6,7-dichloro and 6(7)-chloro substituted 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have demonstrated potent and highly selective cytotoxicity under hypoxic conditions. nih.gov The most potent of these were found to be 30-fold more powerful than the reference compound Tirapazamine. nih.gov The presence of chlorine atoms appears to play a significant role in the selective hypoxic cytotoxicity of these drugs. nih.gov This suggests that this compound could also exhibit hypoxia-selective cytotoxic properties, a hypothesis that warrants further investigation.

Antimicrobial Efficacy

In addition to their anticancer potential, quinoxaline derivatives have been investigated for their antimicrobial properties. The presence of halogen substituents can significantly influence the antimicrobial spectrum and potency of these compounds.

Antibacterial Spectrum and Modes of Action

A variety of quinoxaline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a series of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives with substituents at the 6- and/or 7-positions have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov One derivative with a trifluoromethyl group at the 6-position showed the highest activity against Gram-positive bacteria. nih.gov Another derivative with a fluoro-group at the 6-position exhibited a broad spectrum of antifungal activity. nih.gov

Furthermore, tetrazolo[1,5-a]quinoxaline derivatives, synthesized from a 6-bromo-2-chloro-3-hydrazinylquinoxaline precursor, have shown high degrees of inhibition against tested strains of Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity of quinoxaline-containing sulfonamides has also been reported, with a bromo-substituted derivative showing a broad spectrum of activity against various bacterial and fungal strains. mdpi.com The structure-activity relationship studies indicated that the antimicrobial activity decreased in the order of Bromo > Thiamide > Acetyl substitution. mdpi.com

The following table provides a summary of the antimicrobial activity of some bromo- and chloro-substituted quinoxaline derivatives.

| Compound Type | Target Organism | Activity | Reference |

| 2,3-bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria | Active | nih.gov |

| Fungi | Active | nih.gov | |

| Gram-negative bacteria | Limited activity | nih.gov | |

| Tetrazolo[1,5-a]quinoxaline derivatives | Gram-positive bacteria | Highly Active | nih.gov |

| Gram-negative bacteria | Highly Active | nih.gov | |

| Quinoxaline sulfonamide (Bromo-substituted) | Various bacteria and fungi | Broad spectrum | mdpi.com |

Antifungal Properties

Quinoxaline derivatives have demonstrated notable potential as antifungal agents. researchgate.net Research has shown that various analogues exhibit considerable activity against different fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus fumigatus. nih.govsemanticscholar.org

One study highlighted a pentacyclic quinoxaline compound, which exhibited significant antifungal activity against both Candida albicans and Aspergillus flavus, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL for both strains. semanticscholar.org In another study, a series of new quinoxaline 1,4-di-N-oxides were synthesized and evaluated for their antifungal properties. researchgate.net Among these, the 7-chloro substituted analogue, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, showed particularly potent activity against Aspergillus fumigatus with an MIC of 0.24 µg/ml. researchgate.net The general antifungal potential of the quinoxaline core is also supported by findings on compounds like pyrazoloquinoxalines and 2-sulphonylquinoxalines. core.ac.uk

Table 1: Antifungal Activity of Selected Quinoxaline Analogues

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pentacyclic compound 10 | Candida albicans | 16 | semanticscholar.org |

| Pentacyclic compound 10 | Aspergillus flavus | 16 | semanticscholar.org |

Antiviral Activity (e.g., Anti-HIV Reverse Transcriptase Agents, Herpes Virus Inhibition)

The quinoxaline scaffold is recognized for its potential in developing antiviral agents. nih.govsemanticscholar.org While specific studies on this compound are limited, related structures have been investigated for activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has included quinoxaline-related structures. For instance, a series of pyrimidinone analogues, which share some structural similarities with quinoxalinones, were synthesized and evaluated for their anti-HIV activities. nih.gov One of the most active compounds demonstrated activity against HIV-1 in the micromolar range and was also effective against a double mutated strain (Y181C and K103N). nih.gov Some of these compounds were found to be active against both HIV-1 and HIV-2, suggesting they might interfere with a different target or act on the reverse transcriptase in a novel way compared to typical NNRTIs. nih.gov

Regarding herpes viruses, current treatments primarily involve nucleoside analogues like acyclovir, but the emergence of resistant strains necessitates the search for new therapeutic agents. frontiersin.org While direct studies linking this compound to anti-herpetic activity are not prominent, the broader class of heterocyclic compounds is a focal point for such research.

Antiparasitic and Antimalarial Applications (e.g., Leishmaniasis, Amoebiasis, Trypanosomiasis)

Quinoxaline derivatives have been identified as a promising class of compounds for the development of new antiparasitic and antimalarial drugs. nih.gov The scaffold has shown activity against various protozoan parasites.

In the context of amoebiasis, caused by Entamoeba histolytica, certain 1-[thiazole[4,5-b]quinoxaline-2-yl]-3-phenyl-2-pyrazolines derivatives have been found to be potent inhibitors of the HM1:IMSS strain. core.ac.uk The study noted that the presence of 3-bromo or 3-chloro substituents on an associated phenyl ring significantly affected the antiamoebic activity. core.ac.uk Additionally, some 2-cyano-3-(4-phenylpiperazine-1-carboxamido)quinoxaline 1,4-dioxide derivatives have demonstrated activity against Leishmania. core.ac.uk

Antitubercular Research against Mycobacterium tuberculosis

The development of new drugs against Mycobacterium tuberculosis is a global health priority, and quinoxaline derivatives have emerged as a promising scaffold in this area. nih.govnih.gov Quinoxaline 1,4-di-N-oxide has been specifically proposed as a core structure for designing new antitubercular agents. nih.gov

Studies have shown that combining quinoxaline with other pharmacophores, like chalcones, can yield compounds with significant anti-tubercular effects. nih.gov A series of quinoxaline-derived chalcones were evaluated against the M. tuberculosis H37Rv strain, with several compounds inhibiting its growth. nih.gov

Furthermore, research on esters of quinoxaline 1,4-di-N-oxide derivatives revealed potent activity. nih.gov Eight compounds from this series showed activity similar to the reference drug isoniazid (B1672263) (MIC = 0.12 µg/mL) and were also effective against nonreplicating cells and drug-monoresistant strains. nih.gov Structural analysis indicated that the steric effect of an ester group at the 7-position is key to enhancing biological effects. nih.gov For example, compound T-011, a quinoxaline 1,4-di-N-oxide derivative with a naphthyl group, showed an MIC value of 0.10 µg/mL. nih.gov

Table 2: Antitubercular Activity of Selected Quinoxaline Analogues

| Compound Series/Type | Target Strain | Key Finding/MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline-derived chalcones (N9, N15, N23) | M. tuberculosis H37Rv | Showed lowest MIC values in the series | nih.gov |

| Quinoxaline 1,4-di-N-oxide esters (e.g., T-007) | M. tuberculosis H37Rv | 0.14 | nih.gov |

Neuropharmacological Modulations

5-HT Receptor Ligand Activity (specifically 5-HT3A and 5-HT3AB Receptor Antagonism)

Serotonin (B10506) type-3 (5-HT3) receptors, which are ligand-gated ion channels, are important targets in neuropharmacology. nih.gov Antagonists of these receptors (5-HT3RAs) have established roles in managing chemotherapy-induced nausea and vomiting and are being explored for other CNS disorders like depression and anxiety. nih.gov

Quinoxaline-based structures have been successfully developed as 5-HT3 receptor antagonists. One specific quinoxalin-2-carboxamide compound was identified as a 5-HT3 receptor antagonist, demonstrating its ability to counteract the effects of the 5-HT3 agonist 2-methyl-5-HT. medchemexpress.com This compound exhibited a pA2 value of 5 in a guinea pig ileum preparation, confirming its antagonistic activity at the 5-HT3 receptor. medchemexpress.com The antagonism of 5-HT3 receptors can modulate the release of other neurotransmitters, including dopamine (B1211576) and norepinephrine, which underlies their therapeutic potential. nih.gov

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. Antagonists of this receptor have therapeutic potential as neuroprotective and anticonvulsant agents. Several classes of quinoxaline derivatives have been identified as potent and selective AMPA receptor antagonists. nih.govnih.gov

A series of 5-aminomethylquinoxaline-2,3-diones were reported as potent and selective AMPA antagonists. nih.gov Some of these water-soluble derivatives showed protective effects in an electroshock-induced convulsion model in mice. nih.gov In another study, a novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids were synthesized and evaluated. nih.gov One of these water-soluble compounds was found to possess high potency as an AMPA receptor antagonist in vitro and demonstrated excellent neuroprotective efficacy in vivo. nih.gov

Histamine (B1213489) H4 Receptor Ligands

The quinoxaline scaffold, a core component of this compound, has been identified as a promising structure for the development of ligands targeting the histamine H4 receptor (H4R). nih.gov The H4 receptor is primarily found in immune cells and hematopoietic tissue, implicating it in inflammatory and immune responses. nih.gov Consequently, H4R ligands are under investigation for their potential therapeutic applications in chronic inflammatory conditions. Research into various heterocyclic compounds has highlighted quinoxalines as one of the key scaffolds explored for designing H4 receptor antagonists and agonists. nih.gov While the broader class of quinoxalines is recognized for this activity, specific detailed investigations into this compound as an H4R ligand are part of this ongoing exploration.

Other Significant Biological Target Modulations

Quinoxalinone derivatives have emerged as a significant class of potent and selective aldose reductase (ALR2) inhibitors. nih.govtandfonline.com The enzyme ALR2 is a key factor in the polyol pathway, which becomes overactive during hyperglycemia and is linked to the development of diabetic complications. tandfonline.comacs.org

A series of nitro-quinoxalinone derivatives were synthesized and evaluated for their ALR2 inhibitory activity. nih.gov Within this series, compounds featuring an 8-nitro group showed significant potency, with IC50 values ranging from 1.54 to 18.17 μM. nih.gov The most active compound, 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one, demonstrated the strongest inhibition with an IC50 value of 1.54 μM. nih.gov

Further studies have focused on quinoxalin-2(1H)-one analogues with different substitutions. For instance, derivatives with an N1-acetic acid group and a C3-phenoxy side chain have shown IC50 values between 11.4 and 74.8 nM. nih.gov Another study identified a derivative, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, as the most active in its series, with an IC50 value of 0.032 μM. acs.org The introduction of a 1-hydroxypyrazole head group as a bioisostere for carboxylic acid also yielded potent inhibitors, with one compound showing an IC50 of 0.107 μM. tandfonline.com These findings underscore the potential of the quinoxalinone scaffold for developing effective ALR2 inhibitors to manage diabetic complications. acs.orgnih.gov

| Compound | ALR2 Inhibition (IC50) | Reference |

|---|---|---|

| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 µM | nih.gov |

| 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 11.4 - 74.8 nM (Range for series) | nih.gov |

| 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid | 11.4 - 74.8 nM (Range for series) | nih.gov |

| 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.032 µM | acs.org |

| Compound 13d (1-hydroxypyrazole derivative) | 0.107 µM | tandfonline.com |

The quinoxaline framework is a recognized "privileged scaffold" in medicinal chemistry for its ability to target various protein kinases, which are crucial regulators of cellular processes. ekb.eg Derivatives of quinoxalinone have been investigated as inhibitors of several kinases involved in cancer and other diseases.

One area of focus is the inhibition of Pim kinases, a family of serine/threonine kinases overexpressed in various cancers. mdpi.comnih.govnih.gov A series of quinoxaline-2-carboxylic acid derivatives were developed as dual Pim-1 and Pim-2 inhibitors. mdpi.com Notably, compounds with halogenated substituents at the 6 and 7 positions of the quinoxaline ring were synthesized to enhance hydrophobic interactions within the kinase's hinge region. mdpi.com Two lead compounds from this research, 5c (7-bromo substitution) and 5e (7-chloro substitution), were identified as potent submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.comnih.gov

Quinoxalinone derivatives have also been explored as inhibitors of Janus kinases (JAKs). A molecular docking approach was used to screen quinoxalinone compounds for their potential to inhibit JAK2/3. nih.gov This led to the identification of a quinoxalinone with pyrazolone (B3327878) and chlorine atom derivatives (ST4j) as a novel and strong inhibitor of JAK2/3 in kinase assays. nih.gov This compound also inhibited the growth of leukemia cell lines that express JAK2. nih.gov

Furthermore, 6,7-dimethyl quinoxaline analogues have been synthesized and tested for their activity against glycogen (B147801) synthase kinase-3β (GSK3β), an enzyme implicated in Alzheimer's disease. researchgate.net Compounds containing bromo and chloro groups demonstrated high selectivity and potency for GSK3β, with IC50 values of 0.270 µM and 0.390 µM, respectively. researchgate.net

| Compound Series/Analogue | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5c (7-Bromo-3-(3-hydroxyphenylamino)quinoxaline-2-carboxylic acid) | Pim-1/Pim-2 | Submicromolar | mdpi.com |

| Compound 5e (7-Chloro-3-(3-hydroxyphenylamino)quinoxaline-2-carboxylic acid) | Pim-1/Pim-2 | Submicromolar | mdpi.com |

| ST4j (Quinoxalinone-pyrazolone-chlorine derivative) | JAK2/3 | Strong inhibition in kinase assays | nih.gov |

| 6,7-dimethyl quinoxaline analogue (bromo group) | GSK3β | 0.270 µM | researchgate.net |

| 6,7-dimethyl quinoxaline analogue (chloro group) | GSK3β | 0.390 µM | researchgate.net |

Quinoxaline and its derivatives have demonstrated significant potential as otoprotective agents, offering protection against hearing loss induced by ototoxic drugs like aminoglycosides and cisplatin (B142131). nih.govnih.govjci.org Hair cell loss is a primary cause of hearing and balance disorders, and research has focused on finding compounds that can prevent this damage. nih.gov

A library of 68 quinoxaline derivatives was screened for their ability to protect hair cells in the zebrafish lateral line from aminoglycoside-induced damage. nih.govnih.gov From this screening, quinoxaline-5-carboxylic acid (Qx28) was identified as a top candidate, providing robust protection against damage from both aminoglycosides and cisplatin in zebrafish and mouse cochlear explants. nih.govnih.gov Qx28 was found to be more potent and efficacious than the parent quinoxaline compound. nih.gov

Mechanistic studies revealed that Qx28 does not protect hair cells by blocking the mechanotransduction channels that allow the ototoxic drugs to enter, nor does it interfere with the antibacterial efficacy of aminoglycosides. nih.govjci.org Instead, the protective effect is mediated by the blockage of the NF-κB canonical pathway activation. nih.govjci.org This suggests that quinoxaline derivatives like Qx28 directly counteract the cellular damage mechanisms initiated by the ototoxic agents, making them promising candidates for preventing iatrogenic hearing loss. nih.govnih.gov

Computational and Theoretical Studies on 5 Bromo 7 Chloro 2 1h Quinoxalinone and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and properties of molecules. mdpi.com By calculating the electron density, DFT can accurately predict various molecular attributes, providing a theoretical framework for understanding chemical reactivity and physical characteristics.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations are instrumental in analyzing the electronic landscape of 5-Bromo-7-chloro-2(1H)-quinoxalinone. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key descriptors of a molecule's reactivity.

The presence of electron-withdrawing bromine and chlorine atoms at positions 5 and 7, respectively, is expected to significantly influence the electronic properties of the quinoxalinone core. These halogen substitutions can enhance the efficiency of related molecules by stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO), leading to a reduced HOMO-LUMO energy gap. nih.gov A smaller energy gap generally implies higher chemical reactivity. nih.gov

Furthermore, DFT calculations can elucidate the nature of noncovalent interactions, which are crucial for molecular recognition and binding. For halogenated compounds, the potential for halogen bonding, a type of noncovalent interaction, can be a significant factor in their biological activity. nih.gov

Table 1: Predicted Electronic Properties of Halogenated Quinoxalinones from DFT Studies

| Property | Description | Predicted Influence of 5-Bromo-7-chloro Substitution |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. | Reduced gap, suggesting increased reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. | Electron-deficient regions around the halogen atoms and the carbonyl group, and electron-rich regions on the nitrogen atoms. |

Conformational Preferences and Energetic Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its function. DFT calculations can be used to determine the most stable conformations of this compound and to map its potential energy surface. For quinoxalinone derivatives, the planarity of the bicyclic system is a key feature. mdpi.com

Studies on similar quinoxalinone systems have shown that the planarity of the molecule can be influenced by substituents. mdpi.com While the quinoxalinone core is largely planar, the energetic barriers to rotation for any non-planar substituents can be calculated. Understanding the conformational flexibility and the relative energies of different conformers is crucial for predicting how the molecule will interact with a biological target.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of a ligand-protein complex. nih.gov For this compound, MD simulations can be employed to assess the stability of its binding to a specific biological target, such as a protein kinase or receptor.

Starting from a docked pose obtained from molecular docking, an MD simulation can reveal how the ligand and protein adapt to each other over time. Key insights from MD simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex.

Interaction Persistence: The persistence of key hydrogen bonds and other noncovalent interactions throughout the simulation can confirm their importance for binding.

Conformational Changes: MD can reveal any significant conformational changes in the protein or ligand upon binding.

For halogenated inhibitors, MD simulations have been used to demonstrate good stability within the binding site of their target proteins. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net For a series of quinoxalinone analogues, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for instance.

The development of a QSAR model typically involves:

Data Set Selection: A set of quinoxalinone derivatives with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity.

Validation: The predictive power of the model is rigorously tested.

While a specific QSAR model for this compound is not detailed in the literature, the general approach has been applied to quinoxaline (B1680401) derivatives to understand the structural requirements for their biological activities. researchgate.net

Molecular Docking and Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a powerful tool for virtual screening of large compound libraries and for understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies can be used to predict how this compound might bind to various biological targets. Quinoxaline derivatives have been shown to target a range of proteins, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). ekb.egnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the active site of the protein. The docking program generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal:

Binding Pose: The most likely orientation of the ligand in the active site.

Key Interactions: The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or halogen bonds.

Binding Energy: An estimated binding free energy, which can be used to rank different ligands.

For example, docking studies of chloroquinoxalines with VEGFR-2 have shown that the quinoxaline core can form key interactions within the ATP-binding pocket. ekb.eg The bromine and chlorine atoms of this compound could potentially form halogen bonds with specific residues in the active site, contributing to its binding affinity. nih.gov

Table 2: Common Biological Targets for Quinoxaline Derivatives Investigated by Molecular Docking

| Target Protein | PDB ID (Example) | Potential Interactions |

|---|---|---|

| VEGFR-2 | 4ASD | Hydrogen bonds with the hinge region, hydrophobic interactions. ekb.eg |

| EGFR | 4HJO | Interactions with key residues like LYS721 and MET769. nih.gov |

Identification of Novel Lead Compounds

Computational and theoretical studies have become indispensable tools in modern drug discovery, enabling the rapid and efficient identification of novel lead compounds. Through techniques like virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, researchers can screen vast libraries of molecules to identify candidates with high potential for therapeutic activity. This in silico approach is particularly valuable for exploring the chemical space around versatile scaffolds like quinoxalin-2(1H)-one and its analogues. By predicting how these molecules will interact with specific biological targets, these computational methods guide the synthesis and experimental testing of the most promising derivatives, accelerating the development of new therapeutic agents.

A variety of quinoxaline analogues have been identified as potent lead compounds against numerous therapeutic targets through computational design and screening. For instance, in the pursuit of new anti-inflammatory agents, a series of quinoxaline derivatives were designed and evaluated as inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov Molecular docking studies corroborated the biological assays, identifying compound 4a as a highly selective inhibitor with an IC₅₀ value of 0.042 µM, slightly more potent than the standard inhibitor SB203580 (IC₅₀ = 0.044 µM). nih.gov

Similarly, computational approaches have successfully identified quinoxaline-based lead compounds for cancer therapy. By targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis, researchers have developed novel quinoxalin-2(1H)-one derivatives. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and molecular docking studies highlighted several promising candidates, with compounds 20 , 25 , and 29 showing superior cytotoxic activity compared to reference drugs like doxorubicin (B1662922) and sorafenib. nih.gov In another study targeting non-small cell lung cancer, compound 4i was identified as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor with an IC₅₀ of 3.902 µM against the A549 cell line, a finding supported by molecular docking which showed an optimal fit within the EGFR active site. nih.govresearchgate.net

The application of these computational methods extends to antiviral drug discovery as well. In silico virtual screening has been employed to identify quinoxaline derivatives that target viral proteins, such as the main protease (Mpro) of SARS-CoV-2. rsc.org This approach led to the identification of a quinoxaline derivative, referred to as compound 32 , which demonstrated favorable pharmacokinetic properties and an IC₅₀ value of approximately 301.0 µM against SARS-CoV-2 Mpro, marking it as a viable lead for further optimization. rsc.org Another computational investigation focusing on HIV revealed that a novel quinoxaline derivative exhibited strong binding affinity and stable conformation with the HIV reverse transcriptase enzyme, suggesting its potential as a candidate for anti-HIV drug development. nih.govresearchgate.net

The table below summarizes the findings for several lead compounds derived from quinoxaline analogues that were identified through computational and theoretical studies.

Table 1: Computationally Identified Quinoxaline-Based Lead Compounds and Their Biological Activity

| Compound | Therapeutic Target | Biological Activity (IC₅₀) | Disease Area |

|---|---|---|---|

| 4a | p38α MAP kinase | 0.042 µM | Inflammation |

| 4i | EGFR | 3.902 µM | Lung Cancer |

| 20, 25, 29 | VEGFR-2 | Superior to Doxorubicin | Cancer |

| 32 | SARS-CoV-2 Mpro | ~301.0 µM | COVID-19 |

| New Derivative | HIV Reverse Transcriptase | Strong Binding Affinity | HIV/AIDS |

These examples underscore the power of computational chemistry in the rational design and identification of novel lead compounds based on the quinoxaline scaffold, paving the way for the development of new treatments for a wide range of diseases.

Future Perspectives and Research Directions for 5 Bromo 7 Chloro 2 1h Quinoxalinone

Development of More Efficient and Sustainable Synthetic Methodologies

While established methods for synthesizing quinoxalinone derivatives exist, the future lies in developing more efficient, cost-effective, and environmentally friendly protocols. portico.org Traditional methods often require harsh conditions or prolonged reaction times. portico.org Modern synthetic chemistry is moving towards greener alternatives, and this should be a priority for the synthesis of 5-Bromo-7-chloro-2(1H)-quinoxalinone and its analogs.

Future research should focus on:

Multi-Component Reactions (MCRs): MCRs offer a powerful tool for building complex molecules like quinoxalinones in a single step from simple precursors, which improves efficiency and reduces waste. nih.gov Recent developments have shown the successful synthesis of various quinoxalin-2(1H)-one derivatives through MCRs, a strategy that could be adapted for the target compound. nih.gov

Catalyst Innovation: Exploring novel catalysts is crucial. This includes photoredox catalysis, which uses visible light to drive reactions under mild conditions, and the use of reusable, heterogeneous catalysts like Wang-OSO3H resin or HClO4-SiO2 to simplify purification and minimize waste. nih.govaurigeneservices.comnih.gov

Green Chemistry Principles: The adoption of green solvents, such as water or ethanol, and catalyst-free conditions where possible, will be essential for sustainable production. nih.govmdpi.com For instance, catalyst-free reactions of α-keto acids with benzene-1,2-diamines in water have proven effective for creating the quinoxalinone core. organic-chemistry.org

| Synthetic Strategy | Advantages | Representative Catalyst/Condition |

| Multi-Component Reactions | High atom economy, reduced steps, combinatorial library synthesis. nih.gov | Amberlyst 15 (ion-exchange resin). nih.gov |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | fac-Ir(ppy)3, 4CzIPN. nih.gov |

| Green Catalysis | Reusability, reduced environmental impact, simplified workup. aurigeneservices.comnih.gov | Pyridine (B92270), Wang-OSO3H resin. aurigeneservices.comacgpubs.org |

| Catalyst-Free Synthesis | Avoids toxic and expensive catalysts, environmentally benign. organic-chemistry.org | Water as solvent. organic-chemistry.org |

Table 1: Promising Sustainable Synthetic Strategies for Quinoxalinone Derivatives.

Expansion of Biological Target Profiling and Multi-Targeting Approaches

Quinoxalinone derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects. researchgate.net However, the specific biological targets of this compound are not well-defined. A key future direction is the comprehensive profiling of its biological activity to identify novel protein targets.

Key research avenues include:

Broad-Spectrum Screening: Systematic screening against large panels of kinases, proteases, and other enzyme families could uncover unexpected activities. The quinoxalinone core is known to inhibit enzymes like aldose reductase, c-Met kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.netekb.eg

Multi-Target Drug Design: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple signaling pathways. researchgate.net Designing derivatives of this compound that can modulate several targets simultaneously (a multi-targeting approach) could lead to more effective therapeutics with reduced chances of drug resistance. researchgate.net For example, designing dual inhibitors for targets like PI3K and mTOR in cancer therapy is a promising strategy. researchgate.net

Mechanism of Action Studies: For any identified activity, detailed mechanistic studies are essential. This involves identifying the precise binding mode on the target protein and elucidating the downstream effects on cellular pathways.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating the process and reducing costs. nih.govnih.gov These computational tools can be powerfully applied to the study of this compound.

Future applications of AI/ML include:

Virtual Screening: ML algorithms can screen vast virtual libraries of compounds to identify derivatives of this compound with a high probability of binding to a specific biological target. nih.gov

Predictive Modeling: AI models, such as graph neural networks, can predict various properties of novel derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), even before they are synthesized. astrazeneca.comcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and selectivity against a specific target. nih.govharvard.edu This allows for the exploration of a much larger chemical space than what is possible through traditional synthesis alone. astrazeneca.com

Exploration of Novel Material Science Applications with Tailored Properties

Beyond its pharmaceutical potential, the quinoxalin-2(1H)-one core possesses electronic properties that make it attractive for applications in material science. nih.gov The electron-withdrawing nature of this fragment is a key feature that can be exploited. nih.gov

Future research in this area should explore:

Organic Electronics: Investigating the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunable electronic properties of the quinoxalinone ring could be used to create materials with specific energy levels for efficient charge transport and light emission.

Chemosensors: The quinoxalinone scaffold can be functionalized to create molecules that selectively bind to specific ions or molecules, leading to a detectable change in their optical or electronic properties. This could form the basis for highly sensitive and selective chemosensors for environmental monitoring or medical diagnostics.

Push-Pull Systems: The development of "push-pull" chromophores, where the electron-withdrawing quinoxalinone core is linked to an electron-donating group, could lead to materials with significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. nih.gov

Addressing Specific Structure-Activity Relationship (SAR) Gaps for Enhanced Rational Design

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental for the rational design of more potent and selective molecules. mdpi.comresearchgate.net For the quinoxalinone class, some SAR principles have been established, but significant gaps remain, particularly for di-substituted compounds like this compound.

Future research must systematically address:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.